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Compound of Interest

Compound Name: 4-(Piperazin-1-yl)-1H-indazole

Cat. No.: B171999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 4-(Piperazin-1-yl)-1H-indazole, a heterocyclic compound of interest in medicinal
chemistry. Understanding these characteristics is fundamental for drug discovery and
development, influencing formulation, pharmacokinetics, and pharmacodynamics. This
document outlines key parameters, details established experimental protocols for their
determination, and presents logical workflows for characterization.

Physicochemical Properties

Experimental physicochemical data for 4-(Piperazin-1-yl)-1H-indazole is not extensively
available in public literature. However, properties can be estimated, and data from its core
moieties, indazole and piperazine, provide foundational context. The hydrochloride salt form of
the compound is also commercially available[1][2].

Table 1: Summary of Physicochemical Data for 4-(Piperazin-1-yl)-1H-indazole and Related
Moieties
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4-(Piperazin-1-

Indazole (Parent

Piperazine (Parent

Property . . .
yl)-1H-indazole Moiety) Moiety)

Molecular Formula Ci11H14Na C7HeN2 CaHioN2

Molecular Weight 202.26 g/mol 118.14 g/mol 86.14 g/mol

Melting Point Data not available 147-149 °C 106 °C

Boiling Point Data not available 270 °C 146 °C
16.32 + 0.40 1.04 (Indazolium

pKa ) ) 9.73,5.33
(Predicted) ion)13.86 (Indazole)

Aqueous Solubility Data not available Sparingly soluble Freely soluble in water

logP Data not available 1.8 -1.4

Note: Data for parent moieties are sourced from publicly available chemical databases. The

pKa for the target compound is a predicted value.

Experimental Protocols for Physicochemical
Characterization

Precise characterization requires standardized experimental procedures. The following

sections detail the methodologies for determining the key physicochemical parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline

substances exhibit a sharp melting range of 1-2°C, which broadens and becomes depressed

by impurities[3]. The capillary method is the standard technique[4].

Protocol: Capillary Method

o Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate

uniform heat transfer[5].

o Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample
to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid
into the sealed end, aiming for a sample height of 2-3 mm[5][6].
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o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus (e.g., Mel-Temp or Thiele tube) adjacent to a calibrated thermometer[3].

e Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5°C per minute) to quickly
determine an approximate melting range[5].

e Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it
again, but slow the heating rate to 1-2°C per minute starting from about 15°C below the
approximate melting point[5][6].

o Data Recording: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a transparent liquid
(completion of melting). This range is the melting point[6]. For accuracy, the determination
should be performed at least twice[5].

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-
flask method is the gold standard for determining thermodynamic equilibrium solubility[7].

Protocol: Shake-Flask Method

o Preparation: Add an excess amount of the solid compound to a vial containing a known
volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[8][9]. The solvent
and solute must be pure[10].

» Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator
(e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is
reached between the solid and the solution[9][10].

» Phase Separation: After equilibration, separate the undissolved solid from the saturated
solution. This is typically achieved by centrifugation followed by filtration of the supernatant
through a low-binding filter (e.g., 0.45 um)[7][11].

e Quantification: Accurately determine the concentration of the dissolved compound in the
clear filtrate. Common analytical methods include UV-Vis spectrophotometry or High-
Performance Liquid Chromatography (HPLC) by comparing the sample's response to a
calibration curve of known concentrations[9][11].
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» Calculation: The determined concentration represents the equilibrium solubility of the
compound under the specified conditions.

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound
at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a highly precise and common method for pKa determination[12][13]
[14].

Protocol: Potentiometric Titration

o Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to
ensure accurate measurements[12][15].

o Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable
solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration
(e.g., 1 mM)[12][15].

« Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the
calibrated pH electrode. To maintain constant ionic strength, a background electrolyte like
0.15 M KCl can be added[12]. Purge the solution with nitrogen to remove dissolved COz[12].

« Titration: Gradually add small, precise volumes of a standardized titrant (a strong acid like
HCI for a basic compound, or a strong base like NaOH for an acidic compound)[15].

» Data Collection: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Plot the pH versus the volume of titrant added to generate a titration curve[12][14].

o pKa Determination: The pKa is the pH at the half-equivalence point, where the
concentrations of the acidic and basic forms of the compound are equal. This point
corresponds to the inflection point of the sigmoid-shaped titration curve[14]. The experiment
should be repeated multiple times for reliability[12].

The partition coefficient (logP) quantifies a compound's lipophilicity, which is a key predictor of
its membrane permeability and pharmacokinetic profile. The shake-flask method using n-
octanol and water is the most established technique[16].

Protocol: Shake-Flask Method
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e Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at
pH 7.4 for logD determination) and shake them overnight to ensure mutual saturation.
Separate the two phases before use[16].

o Sample Preparation: Dissolve the compound in one of the pre-saturated phases (usually the
one in which it is more soluble)[16].

e Partitioning: Add a known volume of the compound-containing phase to a known volume of
the other pre-saturated phase in a separation vessel. Seal the vessel and shake it vigorously
for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound
to partition between the two phases[16][17].

e Phase Separation: Allow the mixture to stand undisturbed until the two phases have
completely separated. Centrifugation can be used to accelerate this process[16].

e Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of
the compound in both the n-octanol and aqueous phases using a suitable analytical method
like HPLC or UV-Vis spectroscopy[17][18].

o Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol
phase to the concentration in the agueous phase. The logP is the base-10 logarithm of this
value[16][19].

Visualization of Workflows and Pathways

Diagrams are essential tools for visualizing complex processes and relationships in drug
development.

The following diagram illustrates a typical workflow for the physicochemical characterization of
a new chemical entity.
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Indazole-containing compounds are frequently investigated as kinase inhibitors. For instance,
GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a known inhibitor of the PI3K/Akt
pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[20]
[21]. The diagram below illustrates this representative pathway.
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Simplified PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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